![molecular formula C14H22O2 B14500659 5-(2,6,6-Trimethylbicyclo[3.2.0]heptan-1-yl)oxolan-2-one CAS No. 64661-56-9](/img/structure/B14500659.png)
5-(2,6,6-Trimethylbicyclo[3.2.0]heptan-1-yl)oxolan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2,6,6-Trimethylbicyclo[320]heptan-1-yl)oxolan-2-one is a chemical compound with a unique bicyclic structure It is characterized by the presence of a bicyclo[320]heptane ring system substituted with three methyl groups and an oxolan-2-one moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,6,6-Trimethylbicyclo[3.2.0]heptan-1-yl)oxolan-2-one typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 2,6,6-trimethylbicyclo[3.2.0]heptan-1-ol.
Oxidation: The alcohol group is oxidized to form the corresponding ketone, 2,6,6-trimethylbicyclo[3.2.0]heptan-1-one.
Cyclization: The ketone undergoes a cyclization reaction with an appropriate reagent, such as ethylene oxide, to form the oxolan-2-one ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
5-(2,6,6-Trimethylbicyclo[3.2.0]heptan-1-yl)oxolan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxolan-2-one ring to a diol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxolan-2-one ring is opened and substituted with different nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce diols.
Aplicaciones Científicas De Investigación
5-(2,6,6-Trimethylbicyclo[3.2.0]heptan-1-yl)oxolan-2-one has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Pharmaceuticals: It may be explored for its potential biological activity and used in drug development.
Mecanismo De Acción
The mechanism of action of 5-(2,6,6-Trimethylbicyclo[3.2.0]heptan-1-yl)oxolan-2-one involves its interaction with molecular targets through its functional groups. The oxolan-2-one ring can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The bicyclic structure provides rigidity and specific spatial orientation, which can affect how the compound interacts with enzymes or receptors.
Comparación Con Compuestos Similares
Similar Compounds
2,6,6-Trimethylbicyclo[3.1.1]heptan-3-one: This compound has a similar bicyclic structure but differs in the position and type of functional groups.
2,6,6-Trimethylbicyclo[3.1.1]heptane: Another similar compound with a bicyclic structure but lacking the oxolan-2-one ring.
Uniqueness
5-(2,6,6-Trimethylbicyclo[3.2.0]heptan-1-yl)oxolan-2-one is unique due to the presence of both the bicyclo[3.2.0]heptane ring system and the oxolan-2-one moiety. This combination of structural features imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
64661-56-9 |
|---|---|
Fórmula molecular |
C14H22O2 |
Peso molecular |
222.32 g/mol |
Nombre IUPAC |
5-(2,6,6-trimethyl-1-bicyclo[3.2.0]heptanyl)oxolan-2-one |
InChI |
InChI=1S/C14H22O2/c1-9-4-5-10-13(2,3)8-14(9,10)11-6-7-12(15)16-11/h9-11H,4-8H2,1-3H3 |
Clave InChI |
FRISKHUTERQGBR-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC2C1(CC2(C)C)C3CCC(=O)O3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(6,7-Dihydrothieno[3,2-c]pyridin-5(4H)-yl)methyl]benzoic acid](/img/structure/B14500579.png)
![N-{[2-(Methylsulfanyl)-3,6-dihydro-2H-thiopyran-2-yl]methyl}acetamide](/img/structure/B14500587.png)
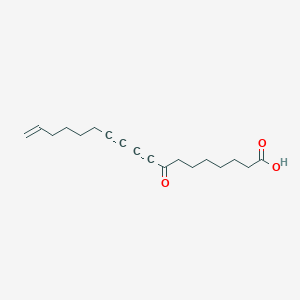
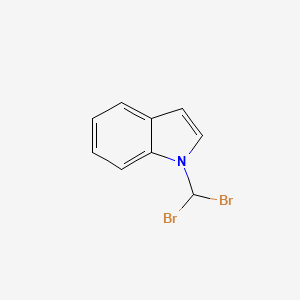

![(NZ)-N-[(2,5-dimethylphenyl)-pyridin-2-ylmethylidene]hydroxylamine](/img/structure/B14500622.png)
![2-Hydroxyspiro[4.5]deca-2,7-dien-1-one](/img/structure/B14500626.png)
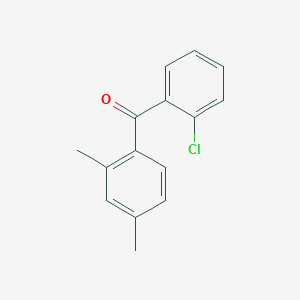

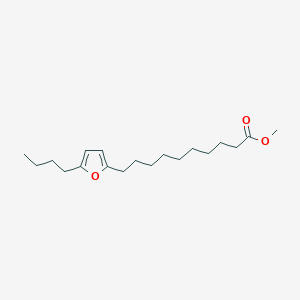
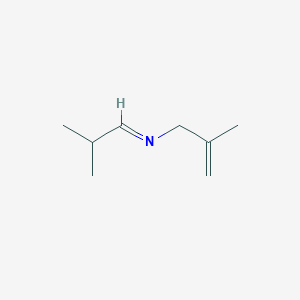
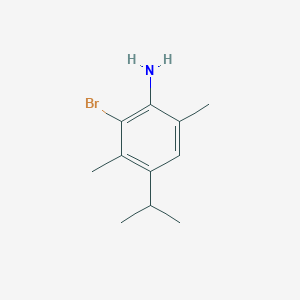
![Carbamic acid, [3-(hexyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester](/img/structure/B14500658.png)
![(6-tert-Butyl-1-oxaspiro[2.5]octan-2-yl)(trimethyl)silane](/img/structure/B14500669.png)
